

Application Notes: Synthesis of Biaryl Compounds Using 4-Hydroxy-2-methylphenylboronic Acid

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Compound of Interest

Compound Name: *4-Hydroxy-2-methylphenylboronic acid*

Cat. No.: B031394

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Introduction

Biaryl scaffolds are fundamental structural motifs prevalent in a wide array of pharmaceuticals, natural products, and advanced materials.^{[1][2]} The synthesis of these compounds is a cornerstone of modern organic and medicinal chemistry. **4-Hydroxy-2-methylphenylboronic acid** is a versatile and valuable building block for constructing these complex molecules. Its utility is most prominently demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the efficient and specific formation of carbon-carbon bonds between aromatic rings under relatively mild conditions.^[3] The presence of both a hydroxyl group and a methyl group on the phenyl ring provides opportunities for further functionalization, making it an indispensable tool for lead optimization and the development of novel drug candidates.^{[4][5]}

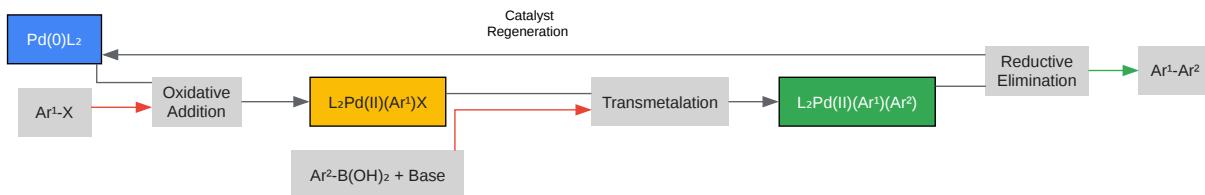
Core Concepts: The Suzuki-Miyaura Reaction Mechanism

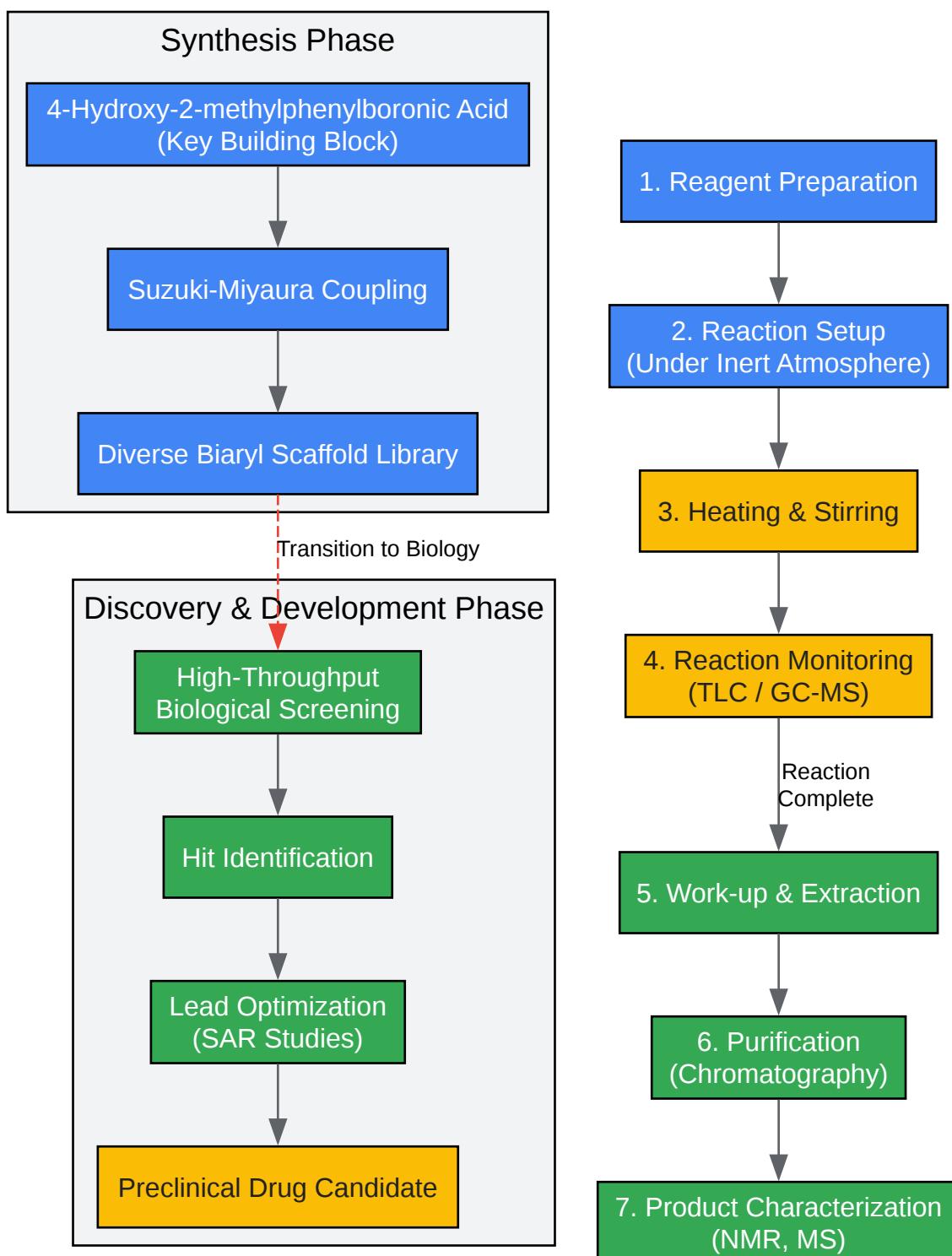
The Suzuki-Miyaura coupling is a powerful transition metal-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like **4-Hydroxy-2-methylphenylboronic acid**) and an organic halide or triflate.^{[3][6]} The reaction is prized for its

high tolerance of various functional groups, mild reaction conditions, and the commercial availability of a wide range of reagents.[7]

The generally accepted catalytic cycle involves three primary steps:

- Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.[6][7]
- Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species.[8] This species then transfers its organic group (the 4-hydroxy-2-methylphenyl moiety) to the palladium(II) complex, displacing the halide.[8]
- Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar-Ar') and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][7]





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